molecular formula C24H22N2O3 B4881542 3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B4881542
M. Wt: 386.4 g/mol
InChI Key: LMOKFQUKTCWLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its extended ethoxyethyl chain and phenylphenoxy group, which may enhance its biological activity and specificity compared to simpler quinazolinone derivatives. This structural complexity allows for more diverse interactions with biological targets, potentially leading to improved therapeutic properties .

Properties

IUPAC Name

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-24-21-11-4-6-12-22(21)25-18-26(24)14-15-28-16-17-29-23-13-7-5-10-20(23)19-8-2-1-3-9-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKFQUKTCWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.